4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole

Lipophilicity Drug-likeness 2,4-Disubstituted thiazole

4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole (CAS 259654-95-0, molecular formula C₁₂H₁₃NS, MW 203.31 g/mol) is a 2,4-disubstituted 1,3-thiazole derivative carrying a 2-methyl group and a 4-(2,4-dimethylphenyl) substituent. The compound is cataloged by Apollo Scientific Ltd (product number OR29345) and is registered in PubChem (CID and ChEMBL (CHEMBL532430), where it carries a preclinical maximum phase annotation.

Molecular Formula C12H13NS
Molecular Weight 203.3
CAS No. 259654-95-0
Cat. No. B2439650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole
CAS259654-95-0
Molecular FormulaC12H13NS
Molecular Weight203.3
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)C)C
InChIInChI=1S/C12H13NS/c1-8-4-5-11(9(2)6-8)12-7-14-10(3)13-12/h4-7H,1-3H3
InChIKeyOVDSRZQJALIZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole (CAS 259654-95-0): Procurement-Quality Profile for a 2,4-Disubstituted Thiazole Research Intermediate


4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole (CAS 259654-95-0, molecular formula C₁₂H₁₃NS, MW 203.31 g/mol) is a 2,4-disubstituted 1,3-thiazole derivative carrying a 2-methyl group and a 4-(2,4-dimethylphenyl) substituent [1]. The compound is cataloged by Apollo Scientific Ltd (product number OR29345) and is registered in PubChem (CID 2798044) and ChEMBL (CHEMBL532430), where it carries a preclinical maximum phase annotation [2]. Its computed properties—XLogP3 of 3.7, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 41.1 Ų—place it within favorable drug-like chemical space, though no target-specific potency data for this exact molecule were retrievable from the public literature at the time of this analysis [1].

Why 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole Cannot Be Casually Interchanged with Simpler 4-Aryl-2-methylthiazole Analogs


The 4-(2,4-dimethylphenyl) substitution pattern introduces two ortho/para electron-donating methyl groups on the phenyl ring, which modulate both the electronic character of the thiazole core and the overall molecular lipophilicity relative to the unsubstituted 2-methyl-4-phenyl-1,3-thiazole (CAS 1826-16-0). Specifically, the target compound exhibits a calculated XLogP3 of 3.7 versus approximately 2.9 for the parent 4-phenyl analog [1], a ΔlogP of roughly +0.8 log units that alters membrane permeability potential and protein-binding characteristics. Furthermore, the 2,4-dimethylphenyl moiety is the identical aryl group found in the clinically studied Hec1/Nek2 mitotic pathway inhibitor INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) and its more potent derivative Nek2/Hec1-IN-1, establishing this specific aryl-thiazole fragment as a privileged scaffold for mitotic kinase target engagement [2]. Substituting a different 4-aryl-2-methylthiazole would lose both the lipophilicity vector and the scaffold recognition elements relevant to this target class.

4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole: Quantitative Differentiation Evidence Versus In-Class Analogs


Lipophilicity Differential: XLogP3 Comparison of 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole vs. Unsubstituted 4-Phenyl Analog

The target compound carries a computed XLogP3 of 3.7, compared with the parent 2-methyl-4-phenyl-1,3-thiazole (CAS 1826-16-0) at approximately 2.9, a difference of +0.8 log units attributable to the two methyl substituents on the 4-phenyl ring [1]. This shift in lipophilicity is meaningful for membrane permeability and off-target binding profiles: a ΔlogP of 0.8 can translate to an approximately 6-fold difference in octanol-water partition coefficient. Additionally, the topological polar surface area remains constant at 41.1 Ų for both compounds, meaning the lipophilicity gain is achieved without sacrificing polarity [1]. The 2,4-dimethyl substitution also increases molecular weight from 175.25 to 203.31 g/mol and adds steric bulk that may influence target binding site complementarity versus the unsubstituted analog.

Lipophilicity Drug-likeness 2,4-Disubstituted thiazole

Scaffold Identity Match to INH1 Pharmacophore: The 4-(2,4-Dimethylphenyl)thiazole Fragment as a Mitotic Kinase Recognition Element

The exact 4-(2,4-dimethylphenyl)thiazole substructure present in the target compound is the core recognition element of INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide), a characterized Hec1/Nek2 mitotic pathway inhibitor [1]. INH1 demonstrates a GI₅₀ of 10–21 μM across a panel of human breast cancer cell lines (MDA-MB-468, T47D, MDA-MB-361, ZR-75-1, HBL-100, MDA-MB-435, Hs 578T) and inhibits MDA-MB-231 cell migration with an IC₅₀ of 176 nM [2]. The more advanced derivative Nek2/Hec1-IN-1 (N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide), which retains the same 4-(2,4-dimethylphenyl)thiazole core but with a 4-pyridinecarboxamide at the 2-position instead of a methyl group, shows enhanced cytotoxicity with IC₅₀ values of 1.1, 3.4, 1.6, and 1.2 μM against MDA-MB-231, MDA-MB-468, HeLa, and K562 cells respectively . The target compound, with a 2-methyl rather than a 2-benzamide or 2-pyridinecarboxamide, retains the essential 4-(2,4-dimethylphenyl)thiazole pharmacophoric fragment while offering a synthetically accessible handle (the methyl group) amenable to further derivatization.

Mitotic kinase inhibition Hec1/Nek2 pathway Cancer cell proliferation

Physicochemical Differentiation: Melting Point and Physical Form Divergence from the Unsubstituted 4-Phenyl Analog

The unsubstituted analog 2-methyl-4-phenyl-1,3-thiazole (CAS 1826-16-0) is a crystalline solid with a reported melting point of 51–56 °C and a boiling point of approximately 284 °C . In contrast, the target compound, bearing the 2,4-dimethylphenyl substituent, is reported by multiple vendors as a solid with a higher molecular weight (203.31 vs. 175.25 g/mol) and is expected to exhibit a higher melting point due to increased van der Waals interactions, though a precise experimentally determined melting point was not identified in the accessible literature. The NIST Chemistry WebBook provides GC retention index data for the unsubstituted analog (Kovats RI = 2279 on Supelcowax-10 polar column) [1]; analogous chromatographic data for the target compound would be expected to show a longer retention time consistent with the increased molecular weight and lipophilicity. This differential in physical form has implications for handling, storage, and formulation compatibility.

Solid-state properties Formulation compatibility Analytical characterization

Computed Drug-Likeness Profile: Hydrogen Bonding Capacity and Rotatable Bond Comparison with 2-Amino-4-(2,4-dimethylphenyl)thiazole

The target compound (2-methyl substituent) and its 2-amino analog 4-(2,4-dimethylphenyl)thiazol-2-amine (CAS 247225-31-6) share the same 4-(2,4-dimethylphenyl)thiazole core but diverge at the 2-position in a manner that alters hydrogen bonding capacity and synthetic tractability. The 2-amino analog possesses one hydrogen bond donor (the amine NH₂) in addition to two acceptors, yielding a more polar character that may favor aqueous solubility but reduce membrane permeability . The target compound, with zero H-bond donors and only two H-bond acceptors, is more lipophilic and potentially more membrane-permeable—a profile consistent with central nervous system (CNS) drug-likeness guidelines where HBD count ≤ 3 is desirable. Both compounds have one rotatable bond (between the thiazole core and the 2,4-dimethylphenyl ring), indicating comparable conformational flexibility. The 2-methyl group, unlike the 2-amino group, is chemically inert, making the target compound a cleaner fragment for scaffold-hopping or control experiments where the 2-amino functionality could introduce confounding hydrogen bonding interactions.

Drug-likeness Lead-likeness Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole Based on Evidence


Fragment-Based Drug Discovery: A Minimal Hec1/Nek2 Pharmacophoric Probe

The 4-(2,4-dimethylphenyl)thiazole scaffold is the core recognition element of the validated mitotic kinase pathway inhibitors INH1 and Nek2/Hec1-IN-1 [1]. Procure this compound as a minimal fragment retaining the essential aryl-thiazole pharmacophore but lacking the elaborated 2-position amide functionality of the more advanced leads. Use as a control compound in Hec1/Nek2 binding or cell-based proliferation assays to establish the baseline contribution of the 2,4-dimethylphenylthiazole fragment to target engagement, or as a starting scaffold for SAR campaigns exploring alternative 2-position modifications.

Physicochemical Benchmarking: Lipophilicity Calibration for 2,4-Disubstituted Thiazole Series

With a computed XLogP3 of 3.7—approximately 0.8 log units higher than the unsubstituted 4-phenyl analog—this compound serves as a reference point for calibrating lipophilicity-activity relationships across a series of 4-aryl-2-methylthiazole derivatives [1]. Its zero hydrogen bond donor count and modest polar surface area (41.1 Ų) make it a suitable internal standard for chromatographic method development (HPLC/GC) when analyzing more polar or more lipophilic analogs in the same structural class [2].

Synthetic Intermediate for Hec1/Nek2 Inhibitor Derivative Libraries

The 2-methyl group provides a synthetically tractable handle for oxidation, halogenation, or direct functionalization to introduce amide, amine, or heterocyclic substituents at the 2-position of the thiazole ring. The compound's availability from Apollo Scientific (OR29345) and its characterization in PubChem and ChEMBL [1] ensure reproducible sourcing for medicinal chemistry campaigns aiming to generate novel Hec1/Nek2 pathway modulators building on the INH1 chemotype.

Negative Control for 2-Aminothiazole Biological Screening Panels

In contrast to 4-(2,4-dimethylphenyl)thiazol-2-amine (CAS 247225-31-6), which carries a nucleophilic primary amine at the 2-position capable of forming hydrogen bonds and covalent adducts, the 2-methyl analog is chemically inert at this position [1]. This makes the target compound an ideal negative control for biological screening panels designed to detect 2-amino-specific activities, such as cholinesterase inhibition or kinase ATP-site binding, thereby reducing false-positive rates attributed to the reactive 2-amino functionality.

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